molecular formula C12H15N3 B1268691 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine CAS No. 1030378-93-8

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine

Cat. No.: B1268691
CAS No.: 1030378-93-8
M. Wt: 201.27 g/mol
InChI Key: NRJBRDIARLROID-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine is a compound that features a pyrazole ring substituted with a dimethyl group and an aniline moiety. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and biological activities .

Biochemical Analysis

Biochemical Properties

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.

Cellular Effects

The effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted for its potential neurotoxic effects, impacting acetylcholinesterase activity and malondialdehyde levels in brain cells . Such interactions can lead to changes in cellular behavior and overall cell health.

Molecular Mechanism

At the molecular level, 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with metal ions can result in the formation of stable complexes that modulate enzyme activity . Additionally, changes in gene expression can occur due to the compound’s influence on transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to altered biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health.

Dosage Effects in Animal Models

The effects of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of pyrazole derivatives can cause neurotoxicity and oxidative stress in animal models . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use.

Metabolic Pathways

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux can influence the levels of various metabolites, impacting overall cellular metabolism . Additionally, its interaction with specific enzymes can modulate metabolic pathways, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride under basic conditions to introduce the aniline moiety . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metals or organocatalysts, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJBRDIARLROID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359039
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030378-93-8
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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